molecular formula C6H5BrINO B1302348 5-Bromo-3-iodo-2-methoxypyridine CAS No. 578007-66-6

5-Bromo-3-iodo-2-methoxypyridine

Cat. No.: B1302348
CAS No.: 578007-66-6
M. Wt: 313.92 g/mol
InChI Key: ZKVDYKJRRHTPLT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-iodo-2-methoxypyridine typically involves halogenation reactions. One common method is the bromination of 3-iodo-2-methoxypyridine using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to large-scale production of this compound with high purity .

Scientific Research Applications

Chemistry: 5-Bromo-3-iodo-2-methoxypyridine is widely used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals . Its halogenated structure allows for versatile modifications through various chemical reactions.

Biology and Medicine: In medicinal chemistry, this compound serves as an intermediate in the synthesis of potential drug candidates. It is used to create molecules with enhanced biological activity and improved pharmacokinetic properties .

Industry: The compound is utilized in the development of materials with specific electronic and optical properties. It is also employed in the synthesis of dyes, pigments, and other specialty chemicals .

Comparison with Similar Compounds

  • 5-Bromo-2-iodopyridine
  • 3-Bromo-5-iodopyridine
  • 2-Bromo-5-iodo-3-methoxypyridine

Uniqueness: 5-Bromo-3-iodo-2-methoxypyridine is unique due to the specific positioning of the bromine, iodine, and methoxy groups on the pyridine ring. This arrangement provides distinct reactivity patterns and allows for selective functionalization, making it a valuable compound in synthetic chemistry .

Properties

IUPAC Name

5-bromo-3-iodo-2-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrINO/c1-10-6-5(8)2-4(7)3-9-6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKVDYKJRRHTPLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10364024
Record name 5-bromo-3-iodo-2-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10364024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

578007-66-6
Record name 5-bromo-3-iodo-2-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10364024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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